Z-DL-Phg-nhbzl
Overview
Description
Z-DL-Phg-nhbzl: is a synthetic peptide compound with the molecular formula C23H22N2O3 . It is a four-amino acid peptide initially isolated from the medicinal plant Phyllanthus niruri. This compound has garnered attention due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Solid-Phase Peptide Synthesis (SPPS):
Procedure: The sequential addition of protected amino acids onto a resin support forms the peptide chain.
Cleavage: The peptide is then cleaved from the resin support and purified by chromatography.
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Solution-Phase Peptide Synthesis:
Procedure: This method involves the stepwise addition of amino acids in solution, followed by purification steps to isolate the desired peptide.
Industrial Production Methods:
Industrial production of this compound typically employs SPPS due to its efficiency and scalability. The process involves automated synthesizers that facilitate the rapid assembly of peptide chains, followed by high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions:
Z-DL-Phg-nhbzl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the peptide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides with altered functional groups.
Scientific Research Applications
Z-DL-Phg-nhbzl has multiple applications in scientific research, including:
Drug Development: The compound serves as a lead compound for developing novel drugs targeting specific disease pathways.
Cell Culture Studies: It is used in cell culture studies to investigate its effects on cellular processes.
Animal Models: The compound is employed in animal models to study its pharmacological activities and therapeutic potential.
Mechanism of Action
The mechanism of action of Z-DL-Phg-nhbzl involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological responses, such as inhibition of inflammatory pathways, induction of apoptosis in cancer cells, and inhibition of viral replication.
Comparison with Similar Compounds
Z-DL-Phg-nhbzl: Unique for its diverse pharmacological activities and synthetic versatility.
This compound Analogues: Compounds with similar structures but different functional groups or amino acid sequences.
Comparison:
This compound stands out due to its broad spectrum of biological activities and its potential as a lead compound in drug development. Its analogues may exhibit similar properties but with variations in potency and specificity.
Properties
IUPAC Name |
benzyl N-[2-(benzylamino)-2-oxo-1-phenylethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-22(24-16-18-10-4-1-5-11-18)21(20-14-8-3-9-15-20)25-23(27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXBJWIGGPBQFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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